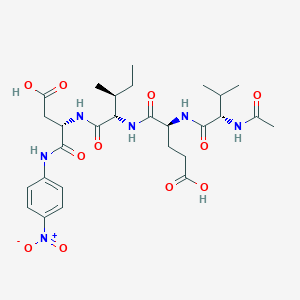

Ac-Val-Glu-Ile-Asp-PNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

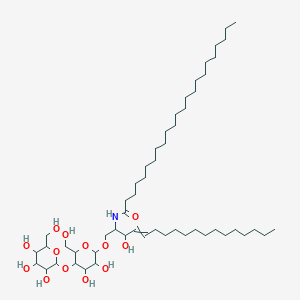

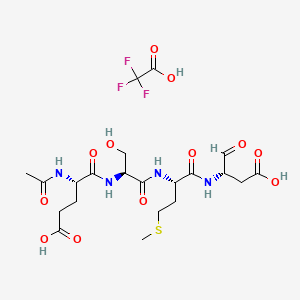

Ac-VEID-pNA (sel de trifluoroacétate): N-acétyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-nitrophényl)-L-α-asparagine, sel de trifluoroacétate , est un substrat colorimétrique pour la caspase-6. La caspase-6 se lie et clive la séquence peptidique Val-Glu-Ile-Asp (VEID) pour libérer le p-nitroanilide, qui peut être quantifié par détection colorimétrique à 405 nm en tant que mesure de l'activité enzymatique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse de l'Ac-VEID-pNA (sel de trifluoroacétate) implique la synthèse peptidique en phase solide (SPPS). Le processus implique généralement l'ajout progressif d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La forme de sel de trifluoroacétate est obtenue en traitant le peptide avec de l'acide trifluoroacétique dans du dichlorométhane, suivi d'une neutralisation avec une amine tertiaire .

Méthodes de production industrielle: : La production industrielle de l'Ac-VEID-pNA (sel de trifluoroacétate) suit des voies de synthèse similaires à la synthèse en laboratoire, mais à une échelle plus grande. Le processus implique des synthétiseurs peptidiques automatisés pour assurer un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et lyophilisé pour obtenir une forme solide .

Analyse Des Réactions Chimiques

Types de réactions: : L'Ac-VEID-pNA (sel de trifluoroacétate) subit principalement des réactions de clivage enzymatique. La caspase-6 clive spécifiquement la séquence Val-Glu-Ile-Asp, libérant le p-nitroanilide .

Réactifs et conditions courants

Clivage enzymatique: Enzyme caspase-6, solutions tampons (par exemple, tampon phosphate salin) et réactifs de détection colorimétrique.

Trifluoroacétylation: Acide trifluoroacétique dans du dichlorométhane, amines tertiaires pour la neutralisation.

Produits majeurs

p-Nitroanilide: Libéré lors du clivage par la caspase-6, détectable à 405 nm.

Applications de la recherche scientifique

L'Ac-VEID-pNA (sel de trifluoroacétate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la biologie cellulaire, de l'apoptose et de la protéolyse. Sa principale application est en tant que substrat pour les tests d'activité de la caspase-6. En mesurant la libération du p-nitroanilide, les chercheurs peuvent quantifier l'activité de la caspase-6, ce qui est crucial pour étudier la mort cellulaire programmée (apoptose) et les processus cellulaires associés .

Mécanisme d'action

Le mécanisme d'action de l'Ac-VEID-pNA (sel de trifluoroacétate) implique son rôle de substrat pour la caspase-6. La caspase-6 reconnaît et se lie à la séquence Val-Glu-Ile-Asp, clivant la liaison peptidique et libérant le p-nitroanilide. Cet événement de clivage peut être quantifié en mesurant l'absorbance à 405 nm, fournissant des informations sur l'activité de la caspase-6 et son rôle dans l'apoptose .

Applications De Recherche Scientifique

Ac-VEID-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the fields of cell biology, apoptosis, and proteolysis. Its primary application is as a substrate for caspase-6 activity assays. By measuring the release of p-nitroanilide, researchers can quantify caspase-6 activity, which is crucial for studying programmed cell death (apoptosis) and related cellular processes .

Mécanisme D'action

The mechanism of action of Ac-VEID-pNA (trifluoroacetate salt) involves its role as a substrate for caspase-6. Caspase-6 recognizes and binds to the Val-Glu-Ile-Asp sequence, cleaving the peptide bond and releasing p-nitroanilide. This cleavage event can be quantified by measuring the absorbance at 405 nm, providing insights into caspase-6 activity and its role in apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

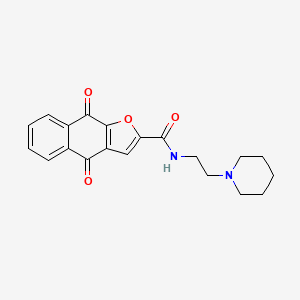

Ac-YVAD-pNA (sel de trifluoroacétate): Un substrat pour la caspase-1 et la caspase-4, avec un mécanisme d'action similaire impliquant le clivage de la séquence Tyr-Val-Ala-Asp.

Ac-IETD-pNA: Un autre substrat de caspase utilisé pour détecter l'activité de la caspase-8.

Unicité: : L'Ac-VEID-pNA (sel de trifluoroacétate) est unique dans sa spécificité pour la caspase-6, ce qui en fait un outil essentiel pour étudier l'activité de cette enzyme particulière. Sa capacité à libérer du p-nitroanilide lors du clivage permet une quantification précise de l'activité de la caspase-6, la distinguant des autres substrats de caspase .

Propriétés

Formule moléculaire |

C28H40N6O11 |

|---|---|

Poids moléculaire |

636.7 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1 |

Clé InChI |

VXTVKOWKXXPPNE-PZQVQNRFSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)

![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)